4,6-Dichloro-2-hydrazinylpyrimidine
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Overview
Description
4,6-Dichloro-2-hydrazinylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a hydrazinyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-hydrazinylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with hydrazine. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4,6-Dichloropyrimidine+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-hydrazinylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Condensation Reactions: Aldehydes and ketones are reacted with this compound in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Azo compounds and related derivatives.
Reduction Products: Amines and hydrazines.
Condensation Products: Hydrazones and related derivatives.
Scientific Research Applications
4,6-Dichloro-2-hydrazinylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of advanced materials such as polymers and dyes.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-hydrazinylpyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The compound can also bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the hydrazinyl group and is less reactive in biological systems.
2-Amino-4,6-dichloropyrimidine: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and biological activity.
4,6-Dihydroxypyrimidine: Contains hydroxyl groups instead of chlorine atoms, resulting in different chemical properties and applications.
Uniqueness
4,6-Dichloro-2-hydrazinylpyrimidine is unique due to the presence of both chlorine atoms and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry, biological studies, and material science.
Properties
CAS No. |
887592-69-0 |
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Molecular Formula |
C4H4Cl2N4 |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C4H4Cl2N4/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H,8,9,10) |
InChI Key |
SNZCSGCWUPBKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)NN)Cl |
Origin of Product |
United States |
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